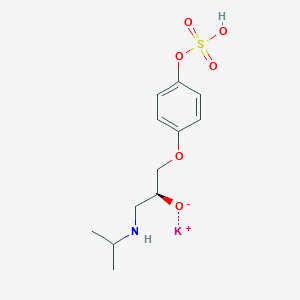

Prenalterol sulfate ester

描述

Contextualization of Prenalterol (B117765) as a Beta-Adrenoceptor Ligand

Prenalterol is classified as a selective beta-1 (β1) adrenergic receptor agonist. medchemexpress.comnih.gov Adrenergic receptors are a class of G protein-coupled receptors that are targets of catecholamines, and they are subdivided into alpha (α) and beta (β) types. The β-receptors are further classified into β1, β2, and β3 subtypes.

As a β1-selective agonist, Prenalterol primarily stimulates β1-adrenoceptors. mdpi.com Some research also characterizes it as a partial agonist, meaning it possesses intrinsic sympathomimetic activity (ISA), allowing it to produce a submaximal response while also blocking the effects of more potent endogenous catecholamines. portlandpress.comoup.com This pharmacological activity is central to its interaction with the body, which in turn necessitates its metabolism and eventual elimination. The chemical structure of Prenalterol, featuring a phenylethanolamine framework, makes it a substrate for the metabolic enzymes that process similar molecules. oup.com

Overview of Phase II Biotransformation Pathways and Conjugation Reactions

Biotransformation is typically divided into Phase I and Phase II reactions. nih.govwikipedia.org Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups (e.g., -OH, -NH2) on a substrate. nih.govupol.cz Following this, Phase II reactions, also known as conjugation reactions, attach small, polar, and ionizable endogenous molecules to these functional groups. wikipedia.orglongdom.org This process significantly increases the hydrophilicity (water solubility) of the xenobiotic, which facilitates its excretion from the body via urine or bile. nih.govoup.com

Compounds that already possess a suitable functional group can bypass Phase I and directly enter Phase II metabolism. nih.gov The primary Phase II conjugation reactions are catalyzed by a group of enzymes known as transferases. wikipedia.orgupol.cz

Table 1: Major Phase II Conjugation Reactions

| Conjugation Reaction | Endogenous Moiety Added | Enzyme Family |

| Glucuronidation | Glucuronic Acid | UDP-glucuronosyltransferases (UGTs) upol.czlongdom.org |

| Sulfation | Sulfate (B86663) | Sulfotransferases (SULTs) upol.czlongdom.org |

| Acetylation | Acetyl Group | N-acetyltransferases (NATs) upol.cz |

| Methylation | Methyl Group | Methyltransferases (e.g., TPMT, COMT) upol.cz |

| Glutathione Conjugation | Glutathione (GSH) | Glutathione S-transferases (GSTs) upol.czlongdom.org |

These pathways are essential for detoxifying drugs and other foreign substances, as well as for metabolizing endogenous compounds like hormones and bilirubin. upol.cz While generally considered a detoxification step, some conjugation reactions can lead to the formation of reactive metabolites. upol.cznih.gov

Significance of Sulfate Conjugation as a Metabolic Fate for Xenobiotics and Endogenous Compounds

Sulfate conjugation, also known as sulfation or sulfonation, is a crucial Phase II metabolic pathway for a wide array of substances, including drugs, xenobiotics, neurotransmitters, and hormones. oup.comgrantome.com This reaction is catalyzed by a superfamily of enzymes called sulfotransferases (SULTs). upol.czoup.com The process involves the transfer of a sulfonate group (SO3-) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl or amino group on the substrate. oup.comxenotech.com

The key features of sulfate conjugation are:

Increased Water Solubility : The addition of the charged sulfate moiety dramatically increases the water solubility of the substrate, which is a primary goal of Phase II metabolism. oup.com

Detoxification : In most cases, sulfation leads to a decrease in the biological activity and toxicity of compounds, preparing them for elimination. oup.com

Enzyme Diversity : In humans, there are several SULT families (e.g., SULT1, SULT2, SULT4) containing multiple distinct members. oup.com These enzymes exhibit different substrate specificities and are found in various tissues, including the liver, kidney, intestine, and brain, which influences where specific compounds are metabolized. oup.comxenotech.com

Capacity Limitation : The availability of inorganic sulfate and the synthesis of PAPS can be rate-limiting, making sulfation a process of limited capacity. nih.gov

The formation of Prenalterol sulfate ester is a direct consequence of this pathway, where the phenolic hydroxyl group of Prenalterol serves as an acceptor for the sulfate group. This biotransformation is a classic example of how the body utilizes the sulfation pathway to metabolize a phenolic xenobiotic, converting it into a more readily excretable form. nih.gov

Structure

3D Structure of Parent

属性

CAS 编号 |

81924-67-6 |

|---|---|

分子式 |

C12H18KNO6S |

分子量 |

343.44 g/mol |

IUPAC 名称 |

potassium;(2S)-1-(propan-2-ylamino)-3-(4-sulfooxyphenoxy)propan-2-olate |

InChI |

InChI=1S/C12H18NO6S.K/c1-9(2)13-7-10(14)8-18-11-3-5-12(6-4-11)19-20(15,16)17;/h3-6,9-10,13H,7-8H2,1-2H3,(H,15,16,17);/q-1;+1/t10-;/m0./s1 |

InChI 键 |

SRRWTDSBHLKPKJ-PPHPATTJSA-N |

SMILES |

CC(C)NCC(COC1=CC=C(C=C1)OS(=O)(=O)O)[O-].[K+] |

手性 SMILES |

CC(C)NC[C@@H](COC1=CC=C(C=C1)OS(=O)(=O)O)[O-].[K+] |

规范 SMILES |

CC(C)NCC(COC1=CC=C(C=C1)OS(=O)(=O)O)[O-].[K+] |

同义词 |

prenalterol sulfate ester |

产品来源 |

United States |

Biochemical Pathways of Prenalterol Sulfate Ester Formation

Enzymatic Catalysis of Prenalterol (B117765) Sulfation

The sulfation of prenalterol is a crucial phase II detoxification reaction, rendering the compound more water-soluble and facilitating its excretion. oup.com This process is mediated by cytosolic sulfotransferases which utilize an activated sulfate (B86663) donor. nih.gov

Characterization of Sulfotransferase Enzymes (SULTs) Involved in Phenolic Amine Sulfation

Sulfotransferases (SULTs) are a supergene family of enzymes that catalyze the transfer of a sulfonate group (SO3−) from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl or amino group of a wide array of substrates. oup.comxcode.life These enzymes are critical in the metabolism of numerous xenobiotics, including drugs and environmental toxins, as well as endogenous compounds like hormones and neurotransmitters. oup.comxcode.life

SULTs are broadly categorized into two main groups: membrane-bound SULTs located in the Golgi apparatus, which primarily metabolize endogenous macromolecules, and cytosolic SULTs, which are involved in the sulfation of small endogenous and exogenous compounds. nih.govxcode.life In humans, at least thirteen distinct members of the cytosolic SULTs have been identified, classified into the SULT1, SULT2, and SULT4 families. oup.com SULT1A1 is a major isoform expressed in the liver and is responsible for the sulfation of many phenolic compounds. xcode.lifeuniprot.org These enzymes exhibit broad substrate specificity, acting on phenols, alcohols, and arylamines. oup.com

The general mechanism of SULT-catalyzed sulfation involves the binding of the substrate and the cofactor PAPS to the enzyme, followed by the transfer of the sulfonate group to the substrate and the subsequent release of the sulfonated product and 3'-phosphoadenosine-5'-phosphate (PAP). oup.com

Identification of Specific SULT Isoforms Exhibiting Activity Towards Prenalterol Substrate Analogues

Research has indicated that phenolsulfotransferases are responsible for the sulfation of phenolic sympathomimetic amine drugs, a class to which prenalterol belongs. nih.gov While direct studies identifying the specific SULT isoforms that metabolize prenalterol are limited, inferences can be drawn from studies on its structural analogues, such as terbutaline (B1683087). nih.govresearchgate.net The sulfation of these compounds is known to be a significant metabolic pathway. nih.gov

Given that prenalterol is a phenolic amine, it is highly probable that SULT1A isoforms, particularly SULT1A1 and SULT1A3, are involved in its sulfation. SULT1A1 has a broad substrate specificity for small phenolic compounds, and SULT1A3 is known to sulfate dopamine, another catecholamine. xcode.lifeuniprot.org The SULT1 family is considered a major player in the detoxification of phenolic drugs. xcode.life Further investigation is required to definitively identify and characterize the specific SULT isoforms responsible for prenalterol sulfation.

Role of 3'-Phosphoadenosine-5'-Phosphosulfate (PAPS) as the Sulfate Donor in Prenalterol Conjugation

The universal sulfonate donor for all sulfotransferase-catalyzed reactions, including the sulfation of prenalterol, is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). oup.commdpi.comwikipedia.org PAPS is an activated form of sulfate that is synthesized in the cytoplasm of mammalian cells from ATP and inorganic sulfate in a two-step enzymatic reaction. wikipedia.orgtaylorandfrancis.com

The availability of PAPS is a rate-limiting factor for sulfation reactions. taylorandfrancis.comnih.gov The concentration of PAPS in the cell is influenced by the availability of its precursors, particularly cysteine, which is a major source of inorganic sulfate. taylorandfrancis.com The transfer of the sulfonate group from PAPS to the acceptor substrate is an energetically favorable reaction, which drives the conjugation process. oup.com The reaction results in the formation of the sulfonated product and 3'-phosphoadenosine-5'-phosphate (PAP). oup.com The binding of PAPS is a crucial step in the catalytic cycle of sulfotransferases. ebi.ac.uk

Stereoselectivity in Prenalterol Sulfate Ester Biosynthesis

The biosynthesis of this compound exhibits a notable degree of stereoselectivity, a common feature in the metabolism of chiral drugs. researchgate.net This preference for one enantiomer over the other can have significant implications for the compound's pharmacokinetic profile.

Investigation of Enantioselective Preferences in Prenalterol Sulfation Pathways

In vitro studies using human liver cytosol have demonstrated that the sulfation of racemic prenalterol is enantioselective. nih.gov Specifically, the reaction shows a twofold preference for the (+)-enantiomer over the (-)-enantiomer. nih.gov This observation is consistent with findings for other chiral phenolic sympathomimetic amines, such as terbutaline, where the (+)-enantiomer is also preferentially sulfated. nih.govresearchgate.net This enantioselectivity suggests that the active site of the involved sulfotransferase(s) can distinguish between the two enantiomers, leading to a more efficient catalysis for one form. unipd.it

Kinetic Parameters and Mechanistic Insights into Stereospecificity of Prenalterol Conjugation

While specific kinetic parameters for the sulfation of prenalterol enantiomers are not extensively documented, studies on the structurally similar compound terbutaline provide valuable insights. For terbutaline, the sulfation of the racemic mixture by human liver phenolsulfotransferases showed the same apparent Michaelis constant (Km) value of 270 microM for both the (+) and (-) enantiomers. nih.gov However, the maximum velocity (Vmax) for the formation of the (+)-sulfate conjugate was double that of the (-)-sulfate conjugate. nih.gov This difference in Vmax values is the sole determinant of the observed enantioselectivity. nih.gov

This kinetic profile suggests that while both enantiomers bind to the enzyme with similar affinity (as indicated by the identical Km values), the catalytic turnover rate is significantly faster for the (+)-enantiomer. This difference in catalytic efficiency is the mechanistic basis for the stereospecificity observed in the sulfation of these phenolic amines. nih.gov

Table 1: Kinetic Parameters of Racemic Terbutaline Sulfation by Human Liver Cytosol

| Enantiomer | Apparent Km (µM) | Relative Apparent Vmax |

| (+)-Terbutaline | 270 | 2 |

| (-)-Terbutaline | 270 | 1 |

| Data sourced from in vitro studies with human liver cytosol. nih.gov |

Tissue-Specific Distribution of Prenalterol Sulfation Pathways

Sulfation is a crucial Phase II metabolic conjugation reaction that facilitates the elimination of various xenobiotics, including drugs like prenalterol. xenotech.comyoutube.com This process involves the transfer of a sulfonate group from the universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the substrate, a reaction catalyzed by a family of enzymes known as sulfotransferases (SULTs). xenotech.comnih.gov The resulting sulfate ester metabolite, such as this compound, is generally more water-soluble and biologically inactive, allowing for easier excretion from the body. xenotech.com The expression and activity of SULT enzymes are not uniform throughout the body; they exhibit a distinct tissue-specific distribution, which dictates where the sulfation of prenalterol predominantly occurs. nih.govnih.gov The primary sites for this metabolic activity are the liver and extrahepatic tissues, most notably the gastrointestinal tract. nih.govbahrainmedicalbulletin.com

Hepatic Sulfation Capacities in Prenalterol Metabolism

The liver is the principal organ for drug metabolism, possessing a high concentration of various drug-metabolizing enzymes, including sulfotransferases. nih.govbahrainmedicalbulletin.com Consequently, it plays a major role in the systemic clearance of prenalterol through sulfation. The hepatic sulfation capacity is significant, driven by the expression of specific SULT isoforms. Research on the tissue distribution of human sulfotransferases shows that the liver expresses high levels of certain SULTs, such as SULT1A1, which are known to metabolize phenolic compounds. nih.gov

The efficiency of hepatic sulfation is substantial; it is estimated that the entire hepatic pool of the PAPS cofactor can be depleted in less than a minute due to high sulfation rates, necessitating rapid and continuous regeneration of PAPS to maintain metabolic activity. nih.gov While the liver is central to metabolizing drugs once they enter systemic circulation, its role in the initial metabolism of orally administered prenalterol is shared with other tissues involved in the first-pass effect. google.com Research on analogous phenolic sympathomimetic amines has shown that the sulfation of racemic prenalterol is stereoselective, with a two-fold preference for the (+)-enantiomer, a process that likely occurs in the liver and other tissues with SULT activity. researchgate.net

Extrahepatic Contributions to this compound Formation (e.g., Gastrointestinal Mucosa)

While the liver is a key site for sulfation, extrahepatic tissues make significant contributions to the metabolism of drugs, particularly those administered orally. nih.gov The gastrointestinal mucosa, specifically the small intestine, is a major site of extrahepatic drug metabolism and plays a critical role in the "first-pass" or presystemic metabolism of prenalterol. bahrainmedicalbulletin.comgoogle.com This presystemic metabolism in the gut wall can significantly reduce the bioavailability of the parent drug before it ever reaches systemic circulation. google.com

The intestinal mucosa is equipped with a distinct profile of sulfotransferase enzymes capable of metabolizing phenolic compounds. nih.govgoogle.com For instance, SULT1A1 and SULT1A3 are expressed in the intestine. nih.gov SULT1A3, in particular, is found in the intestine but not the liver, highlighting the unique metabolic capacity of the gastrointestinal tract. nih.gov The metabolism of similar phenolic compounds, such as isoprenaline, is known to occur extensively in the intestinal mucosa, which limits their oral bioavailability. bahrainmedicalbulletin.com This process of intestinal sulfation is not only a pathway for drug metabolism but also serves a protective function for the intestinal epithelium. nih.gov The formation of sulfonated glycoproteins is vital for the mucosal barrier, and PAPS synthase 2 (PAPSS2), the enzyme that generates the universal sulfonate donor, is crucial for maintaining this barrier and protecting against intestinal inflammation. nih.gov

Interactive Data Table: Tissue Distribution of Key Human Sulfotransferases

The following table summarizes the expression of major sulfotransferase (SULT) enzymes in the liver and small intestine, the primary tissues involved in prenalterol sulfation.

Structural Elucidation and Theoretical Analysis of Prenalterol Sulfate Ester

Principles of Chemical Structure Determination for Sulfate (B86663) Conjugates

The structural determination of sulfate conjugates, such as prenalterol (B117765) sulfate ester, presents unique analytical challenges due to their polarity and potential instability. The primary goal is to ascertain the molecular structure, including the exact site of sulfation. The general approach involves a combination of chromatographic separation, typically using liquid chromatography, followed by mass spectrometry and, where possible, nuclear magnetic resonance spectroscopy for unambiguous structure confirmation.

Sulfate conjugates can be analyzed directly, which is often preferred to avoid potential degradation or rearrangement during chemical or enzymatic hydrolysis. Direct analysis by mass spectrometry provides information on the intact molecule, while tandem mass spectrometry is employed to induce fragmentation that reveals structural details, such as the loss of the sulfate group. Enzymatic hydrolysis using sulfatases can be utilized to cleave the sulfate ester bond, allowing for the identification of the parent aglycone (prenalterol in this case) and thus confirming the nature of the conjugation. mdpi.com

Spectroscopic and Spectrometric Approaches to Prenalterol Sulfate Ester Identification

A multi-faceted approach utilizing various spectroscopic and spectrometric techniques is indispensable for the unequivocal identification of this compound.

Application of High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of an unknown compound by providing a highly accurate mass measurement. For this compound, HRMS would be employed to distinguish its molecular formula from other potential metabolites with the same nominal mass.

Prenalterol has a molecular formula of C₁₂H₁₉NO₃. nih.gov The addition of a sulfate group (SO₃) results in a molecular formula of C₁₂H₁₉NO₆S for this compound. The expected high-resolution mass can be calculated and compared to the experimentally measured mass to confirm the elemental composition with a high degree of confidence.

Table 1: Theoretical and Measured High-Resolution Mass Data for this compound

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Measured Monoisotopic Mass (Da) | Mass Error (ppm) |

| Prenalterol | C₁₂H₁₉NO₃ | 225.1365 | - | - |

| This compound | C₁₂H₁₉NO₆S | 305.0933 | 305.0930 | < 1 |

Note: The measured mass and mass error are hypothetical values for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) Fragmentation Pattern Analysis for Sulfate Ester Linkage Elucidation

Tandem mass spectrometry (MS/MS) is crucial for elucidating the structure of metabolites by analyzing their fragmentation patterns. For this compound, MS/MS would be used to confirm the presence of the sulfate group and to help identify its point of attachment. A characteristic fragmentation of sulfate esters is the neutral loss of SO₃ (79.9568 Da) from the precursor ion.

The MS/MS spectrum of this compound would be expected to show a prominent product ion corresponding to the protonated prenalterol molecule ([M-SO₃+H]⁺) at m/z 226.1439. Further fragmentation of this ion would then yield a pattern consistent with the structure of prenalterol.

Table 2: Expected MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment | Fragment Formula | Expected Fragment (m/z) |

| 306.1011 ([M+H]⁺) | [M-SO₃+H]⁺ | C₁₂H₂₀NO₃⁺ | 226.1439 |

| 306.1011 ([M+H]⁺) | [SO₄H]⁻ (in negative mode) | HSO₄⁻ | 96.9601 |

| 226.1439 | [C₁₂H₂₀NO₃ - C₃H₈N]⁺ | C₉H₁₂O₃⁺ | 168.0786 |

| 226.1439 | [C₃H₉N]⁺ | C₃H₉N⁺ | 58.0657 |

Note: The fragmentation data is predicted based on the structure of prenalterol and general fragmentation rules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment of this compound

While mass spectrometry provides strong evidence for the identity of a metabolite, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural assignment. ¹H and ¹³C NMR would definitively determine the position of the sulfate group on the prenalterol molecule.

Prenalterol has two potential sites for sulfation: the phenolic hydroxyl group and the secondary alcohol group. Sulfation at either of these positions would induce characteristic shifts in the chemical shifts of nearby protons and carbons in the NMR spectra. For instance, sulfation of the phenolic hydroxyl group would cause a downfield shift of the aromatic protons. Conversely, sulfation of the secondary alcohol would significantly shift the proton and carbon signals of the propanolamine (B44665) side chain.

Table 3: Predicted ¹H NMR Chemical Shift Changes Upon Sulfation of Prenalterol

| Proton | Prenalterol (ppm) | Prenalterol (Phenolic Sulfate) (ppm) | Prenalterol (Alcoholic Sulfate) (ppm) |

| Aromatic Protons | 6.7 - 7.1 | 7.0 - 7.4 (downfield shift) | 6.7 - 7.1 |

| CH-OH | ~4.0 | ~4.0 | ~4.5 (downfield shift) |

| CH₂-N | ~2.8 | ~2.8 | ~3.0 |

Note: The chemical shift values are hypothetical and for illustrative purposes to show expected trends.

Computational Chemistry in Predicting and Confirming this compound Structure

Computational chemistry methods are increasingly used to complement experimental data in structural elucidation. These theoretical approaches can predict stable conformations and spectroscopic properties, aiding in the interpretation of experimental results.

Density Functional Theory (DFT) Calculations for Conformation and Stability

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov In the context of this compound, DFT calculations can be employed to:

Determine the most stable conformation: By calculating the energies of different rotational isomers (conformers), the lowest energy and thus most stable structure can be predicted.

Predict spectroscopic properties: DFT calculations can predict NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to support a proposed structure.

Analyze intramolecular interactions: DFT can provide insights into non-covalent interactions, such as hydrogen bonding, which can influence the conformation and stability of the molecule. mdpi.com

For this compound, DFT calculations could be used to compare the relative stabilities of the phenolic sulfate versus the alcoholic sulfate, potentially providing a theoretical basis for the preferred site of metabolic conjugation.

Molecular Modeling of Sulfotransferase-Prenalterol Interactions Leading to Sulfate Ester Formation

The formation of this compound is a metabolic process catalyzed by cytosolic sulfotransferase (SULT) enzymes. Understanding the intricacies of this biotransformation at a molecular level is crucial for a comprehensive characterization of prenalterol's metabolic fate. Molecular modeling techniques, such as molecular dynamics (MD) simulations and ligand docking, provide powerful tools to elucidate the specific interactions between prenalterol and the SULT active site that precede the formation of the sulfate conjugate. mdpi.comresearchgate.net

Given prenalterol's structure as a phenolic xenobiotic, the SULT1A1 isoform is a primary candidate for its sulfation. SULT1A1 is the most abundant SULT isoform in the human liver and is known for its broad substrate specificity, particularly for small phenolic compounds. mdpi.comnih.gov Molecular modeling studies of SULT1A1 reveal a highly dynamic binding pocket, capable of accommodating a diverse range of substrates. This flexibility is largely attributed to the conformational plasticity of three key loop regions that surround the active site: Loop 1 (residues 85-89), Loop 2 (residues 144-149), and Loop 3 (residues 234-262). mdpi.comnih.gov

Computational docking simulations can predict the likely binding orientation of prenalterol within the SULT1A1 active site. In these models, the prenalterol molecule is positioned in close proximity to the sulfuryl group donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). mdpi.com The orientation is critical for efficient catalysis, aligning the phenolic hydroxyl group of prenalterol for a nucleophilic attack on the sulfuryl group of PAPS.

Molecular dynamics simulations further illuminate the dynamic nature of this interaction. These simulations show that the binding of the PAPS cofactor often precedes and influences the binding of the substrate, in this case, prenalterol. nih.gov The presence of PAPS can induce conformational changes in the active site loops, creating a more favorable environment for substrate recognition and binding. researchgate.net For a substrate like prenalterol, specific amino acid residues within the SULT1A1 active site are predicted to play a pivotal role in its stabilization and orientation.

Detailed analysis of the SULT1A1 active site architecture suggests that a combination of hydrophobic and polar interactions governs the binding of phenolic substrates. Key residues, particularly phenylalanine residues, are instrumental in this process. nih.gov All-atom dynamics modeling indicates that residues such as F81 and F84 can reposition to form a "molecular clamp," sandwiching the phenolic moiety of the substrate, thereby enhancing binding affinity and correctly positioning it for the sulfuryl transfer. nih.gov

The interaction between prenalterol and the SULT1A1 active site is a dynamic process characterized by specific molecular interactions that facilitate the catalytic event. The inherent flexibility of the enzyme's active site, particularly the movement of key loop structures, allows for the accommodation of substrates like prenalterol. mdpi.com Molecular modeling provides a theoretical framework to visualize and analyze these interactions, offering significant insights into the mechanism of this compound formation.

| Interaction Type | Potential Interacting Residues in SULT1A1 | Prenalterol Moiety Involved | Significance |

| Pi-Pi Stacking | F81, F84, F247 | Phenolic Ring | Stabilizes the substrate within the active site through hydrophobic interactions. nih.govnih.gov |

| Hydrogen Bonding | K105, H107, S138 | Phenolic Hydroxyl Group | Orients the hydroxyl group for nucleophilic attack on the PAPS sulfuryl group. nih.gov |

| Van der Waals Contacts | V243, L248 | Isopropylamino Side Chain | Contributes to the overall binding affinity and specificity. nih.gov |

The table above summarizes the key predicted interactions based on molecular models of SULT1A1 with phenolic substrates analogous to prenalterol.

| Computational Method | Purpose in Studying Prenalterol Sulfation | Key Findings from General SULT Modeling |

| Molecular Docking | Predicts the preferred binding mode and orientation of prenalterol in the SULT active site. nih.gov | Substrates orient with the target hydroxyl group near the PAPS cofactor. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic movement of the enzyme-substrate complex over time, revealing conformational changes. mdpi.commdpi.com | Active site loops show significant flexibility, which is crucial for substrate accommodation and product release. mdpi.comnih.gov |

| MM-PBSA Binding Energy Analysis | Calculates the binding free energy between the protein and the ligand to estimate binding affinity. mdpi.com | Highlights the energetic contributions of key residues to substrate binding. mdpi.com |

This table outlines the common molecular modeling techniques and their application in understanding the enzymatic sulfation process.

Advanced Analytical Methodologies for Prenalterol Sulfate Ester Quantification and Characterization

Chromatographic Separation Techniques for Prenalterol (B117765) Sulfate (B86663) Ester and Related Metabolites

Chromatography is the cornerstone for isolating Prenalterol sulfate ester from complex biological matrices and resolving it from its parent compound and other metabolites. The choice of technique depends on the analytical objective, such as quantification, chiral separation, or metabolite profiling.

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is the predominant technique for the analysis of polar, non-volatile sulfate conjugates like this compound. A key advantage of LC is its ability to analyze these compounds directly in their conjugated form without the need for chemical modification. nih.govresearchgate.netdntb.gov.ua

Method development typically focuses on reversed-phase (RP) chromatography, utilizing stationary phases like C18 or C8. The separation is achieved by optimizing the mobile phase composition, which usually consists of an aqueous component (water with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (acetonitrile or methanol). The gradient elution, where the proportion of the organic solvent is increased over time, is essential for resolving the highly polar sulfate ester from the less polar parent drug, Prenalterol.

Table 1: Typical Parameters for LC Method Development for Sulfate Conjugates

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18, C8 | Separation based on hydrophobicity. |

| Mobile Phase A | Water + 0.1% Formic Acid or 10mM Ammonium Acetate (B1210297) | Aqueous component; pH modifier improves peak shape and ionization for MS. |

| Mobile Phase B | Acetonitrile or Methanol (B129727) | Organic component for eluting less polar compounds. |

| Elution Mode | Gradient | Resolves compounds with a wide range of polarities. |

| Flow Rate | 0.2 - 1.0 mL/min | Controls retention time and separation efficiency. |

| Column Temperature | 25 - 40 °C | Affects viscosity and retention, can improve peak shape. |

Gas chromatography (GC) is a powerful tool for metabolic profiling but is generally unsuitable for the direct analysis of non-volatile and thermally unstable compounds like sulfate esters. researchgate.net Therefore, the analysis of this compound by GC necessitates a two-step process: deconjugation followed by derivatization. nih.govresearchgate.net

First, the sulfate group is cleaved from the molecule, either chemically (e.g., through solvolysis) or enzymatically, to yield the parent Prenalterol. nih.gov This free hydroxyl-containing compound is still often too polar for optimal GC analysis. The second step involves derivatization, where the active hydrogen atoms in the hydroxyl and amine groups are replaced with less polar functional groups. damascusuniversity.edu.sy This process increases the volatility and thermal stability of the analyte, improving its chromatographic behavior. damascusuniversity.edu.sycolostate.edu Common derivatization strategies include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. nih.govdamascusuniversity.edu.sy

Acylation: This method introduces an acyl group, often using fluorinated reagents like trifluoroacetic anhydride (B1165640) (TFAA), which can enhance detection by an electron capture detector (ECD). nih.govlibretexts.org

Alkylation: This involves replacing acidic hydrogens with an alkyl group, for instance, forming esters from carboxylic acids. colostate.edulibretexts.org

The choice of derivatization reagent depends on the specific functional groups present in the analyte and the desired analytical outcome. nih.govresearchgate.net

Table 2: Comparison of Derivatization Strategies for GC Analysis

| Strategy | Common Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Silylation | BSTFA, MSTFA | Forms volatile and stable TMS derivatives. | Derivatives can be sensitive to moisture. |

| Acylation | TFAA, Pentafluorobenzoyl chloride | Creates stable derivatives; fluorinated groups enhance ECD sensitivity. libretexts.org | Can be more complex than silylation. |

| Combined (e.g., MO-TMS) | Methoxylamine hydrochloride followed by a silylating agent | Avoids artifact formation with keto groups. nih.gov | Requires a two-step derivatization process. nih.govresearchgate.net |

Prenalterol is a chiral molecule, meaning it exists as two non-superimposable mirror images (enantiomers). As metabolic processes can be stereoselective, it is crucial to separate and quantify the individual enantiomers of its sulfate ester metabolite. Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient results than traditional HPLC. fagg.be

SFC typically uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, allowing for high flow rates and rapid separations. youtube.com The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those coated with derivatives of cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability in resolving chiral pharmaceuticals. nih.govchromatographyonline.com

Method development in chiral SFC involves screening a combination of different CSPs and organic modifiers (co-solvents) like methanol or isopropanol (B130326) to achieve the best resolution. nih.gov The high throughput and reduced use of organic solvents make SFC an attractive and environmentally friendly option for chiral analysis. youtube.com

Table 3: Common Chiral Stationary Phases (CSPs) for SFC

| CSP Name | Chiral Selector Type | Typical Applications |

|---|---|---|

| Chiralcel OD/OJ | Cellulose derivatives | Broad enantioselectivity for a wide range of compounds. nih.gov |

| Chiralpak AD/AS | Amylose derivatives | Complementary selectivity to cellulose-based phases. nih.gov |

| Lux Cellulose/Amylose | Cellulose/Amylose derivatives | High-performance chiral selectors for various applications. |

| Whelk-O 1 | Pirkle-type (π-acid/π-base) | Effective for non-aromatic and specific classes of compounds. |

Mass Spectrometric Detection and Profiling of Prenalterol Sulfate Esters

Mass spectrometry (MS) is an indispensable tool for the detection and structural characterization of drug metabolites. When coupled with a chromatographic separation technique (e.g., LC-MS), it provides unparalleled sensitivity and selectivity.

For the quantitative analysis of this compound in biological fluids, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. nih.govdntb.gov.uanih.gov This technique offers high sensitivity and specificity, allowing for the measurement of trace concentrations of the metabolite.

The assay development involves optimizing the MS parameters for the specific analyte. In tandem MS, a precursor ion (typically the protonated or deprotonated molecule, [M+H]+ or [M-H]-) corresponding to this compound is selected in the first mass analyzer. This ion is then fragmented, and a specific product ion is monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), significantly reduces background noise and matrix interference, leading to very low limits of quantification (LLOQs). nih.govmdpi.com For sulfate esters, analysis in negative ion mode is common due to the acidic nature of the sulfate group.

A validated LC-MS/MS method for steroidal sulfates has demonstrated LLOQs in the picogram to nanogram per milliliter range, showcasing the sensitivity achievable for this class of compounds. nih.gov

Table 4: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Example Value | Description |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Efficiently ionizes the acidic sulfate ester. |

| Precursor Ion (Q1) | m/z 318.1 | [M-H]- for Prenalterol sulfate (C12H19NO5S). |

| Product Ion (Q3) | m/z 97.0 (HSO4-) or other specific fragment | Characteristic fragment ion used for quantification. |

| MRM Transition | 318.1 -> 97.0 | Specific precursor-to-product ion transition for high selectivity. |

| Expected LLOQ | Low ng/mL range | Based on similar assays for other sulfate metabolites. nih.gov |

Beyond quantifying a known metabolite, untargeted metabolomics approaches are used to discover a broader range of metabolites in a biological sample. Both GC-MS and high-resolution LC-MS (LC-HRMS) are indispensable tools for this type of exploratory analysis. nih.govresearchgate.net

In an untargeted approach, data is collected across a wide mass range to detect all measurable ions in the sample. Putative metabolites of Prenalterol would be identified by searching for masses corresponding to expected metabolic transformations. For instance, sulfation results in a mass increase of 79.9568 Da (SO3) compared to the parent drug. By comparing samples from dosed and control subjects and looking for this characteristic mass shift from Prenalterol, this compound can be tentatively identified even without an authentic standard.

High-resolution instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown ion. This, combined with the fragmentation pattern (MS/MS data), can provide definitive structural confirmation of novel sulfate conjugates and other metabolites.

Sample Preparation and Derivatization Protocols for this compound Analysis

The quantification and characterization of this compound in biological matrices present analytical challenges due to the compound's polarity, low volatility, and thermal instability. To overcome these issues, particularly for gas chromatography-mass spectrometry (GC-MS) analysis, a multi-step sample preparation protocol is required. This typically involves the cleavage of the sulfate group (deconjugation) to release the parent aglycone, Prenalterol, followed by a derivatization step to enhance its suitability for chromatographic analysis.

Enzymatic and Chemical Deconjugation Procedures for Released Prenalterol Aglycone

The initial and critical step in the analysis of this compound is the hydrolysis of the sulfate conjugate to liberate the free Prenalterol aglycone. This deconjugation can be accomplished through either enzymatic or chemical methods, each with distinct advantages and limitations. nih.gov

Enzymatic Hydrolysis: This approach utilizes sulfatase enzymes to selectively cleave the sulfate ester bond under mild conditions. A common source of sulfatase for analytical purposes is from Helix pomatia. The procedure involves incubating the sample extract with the enzyme solution at a specific pH and temperature, typically around pH 4-5 and 37-65°C, for a period that can range from a few hours to overnight. windows.net The primary advantage of enzymatic hydrolysis is its high specificity, which minimizes the degradation of the target analyte and the formation of artifacts. However, the efficiency of the enzyme can be affected by matrix components, and the cost of purified enzymes can be high.

Chemical Hydrolysis (Solvolysis): Chemical methods rely on solvolysis or acid/base hydrolysis to cleave the sulfate ester. nih.gov Acid solvolysis is a widely used technique where the sample is heated in an acidic organic solvent, such as acidified ethyl acetate or a mixture of dioxane and HCl. These conditions facilitate the cleavage of the sulfate moiety. While chemical methods are often faster and less expensive than enzymatic procedures, they are considerably harsher and can lead to the degradation of the analyte or the formation of unwanted byproducts. nih.govnih.gov For instance, the conditions required for chemical digestion are often incompatible with protein-bound carbohydrates and can alter the structure of the target aglycone if not carefully controlled. nih.gov

The choice between enzymatic and chemical deconjugation depends on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the potential for analyte degradation.

| Method | Typical Reagent/Enzyme | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Enzymatic Hydrolysis | Sulfatase (e.g., from Helix pomatia) | pH ~4-5, 37-65°C, 2-24 hours | High specificity, mild reaction conditions, minimizes artifact formation. | Higher cost, longer incubation times, potential for enzyme inhibition by matrix components. |

| Chemical Solvolysis (Acidic) | Acidified organic solvent (e.g., HCl in ethyl acetate or dioxane) | Elevated temperature (e.g., 60-70°C), 30-60 minutes | Faster reaction, lower cost, robust for various matrices. | Harsh conditions can cause analyte degradation or isomerization, less specific. nih.govnih.gov |

| Base Hydrolysis | Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH) solution | Elevated temperature (e.g., 60°C), 20-30 minutes | Effective for certain types of esters. | Generally too harsh for sulfate esters, leading to significant degradation. nih.gov |

Optimization of Derivatization Reactions for Enhanced Chromatographic Performance and Mass Spectrometric Signal

Following deconjugation, the released Prenalterol aglycone, which contains a phenolic hydroxyl group and a secondary alcohol group, is often not suitable for direct GC-MS analysis. Derivatization is necessary to block these polar functional groups, thereby increasing the analyte's volatility and thermal stability, and improving its chromatographic peak shape. jfda-online.com Common derivatization strategies include acylation and silylation.

Acylation: Acylation involves reacting the hydroxyl groups of Prenalterol with an acylating agent. A highly effective method for Prenalterol involves derivatization with pentafluoropropionic anhydride (PFPA) in toluene. nih.gov This reaction converts the polar hydroxyl groups into nonpolar pentafluoropropionyl esters, resulting in a triacyl derivative that is amenable to GC-MS analysis. nih.gov The electron-withdrawing properties of the fluorine atoms also make the derivative highly sensitive for electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry. Optimization of this reaction involves carefully controlling the temperature and reaction time to ensure complete derivatization. Incomplete reactions can lead to multiple peaks for the same analyte, complicating quantification. jfda-online.com

Silylation: Silylation is another common technique where active hydrogens in the hydroxyl groups are replaced by a trimethylsilyl (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used. sigmaaldrich.com The resulting TMS ethers are significantly more volatile and thermally stable. Optimization requires ensuring an anhydrous environment, as silylating reagents are moisture-sensitive. youtube.com The reaction temperature and time must also be fine-tuned; for example, moderately hindered hydroxyl groups may require heating at 75°C for 30-45 minutes to drive the reaction to completion. sigmaaldrich.com

The choice of derivatization reagent and the optimization of reaction conditions are critical for developing a robust and sensitive analytical method. The goal is to achieve a complete and reproducible conversion of the analyte to a single, stable derivative that provides a strong, characteristic signal in the mass spectrometer. jfda-online.com

| Strategy | Reagent | Typical Conditions | Impact on Chromatographic Performance | Impact on Mass Spectrometric Signal |

|---|---|---|---|---|

| Acylation | Pentafluoropropionic anhydride (PFPA) | Heating in an organic solvent (e.g., toluene) | Excellent peak shape, increased retention time, high thermal stability. | Produces derivatives with high mass, characteristic fragmentation patterns, and enhanced sensitivity for NCI-MS. nih.gov |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) +/- TMCS | Anhydrous conditions, 60-80°C, 30-60 minutes | Significantly increases volatility, reduces peak tailing, improves resolution. sigmaaldrich.com | Generates predictable and stable TMS derivatives, often with a clear molecular ion and characteristic fragments (e.g., loss of TMS group). mdpi.com |

Pharmacological and Biochemical Implications of Prenalterol Sulfate Ester Metabolism

Impact of Sulfate (B86663) Conjugation on Prenalterol (B117765) Bioactivity

Sulfate conjugation is a crucial phase II metabolic reaction that modifies the structure and properties of various xenobiotics and endogenous compounds. nih.gov In the case of prenalterol, the addition of a sulfate group to the phenolic hydroxyl moiety has profound effects on its biological activity.

Mechanistic Basis for Altered Receptor Binding Affinity of Prenalterol Sulfate Ester

The transformation of prenalterol to its sulfate ester significantly alters its ability to bind to adrenergic receptors. The addition of the bulky and negatively charged sulfate group to the phenolic ring of prenalterol can be expected to introduce steric hindrance and electrostatic repulsion at the receptor binding site. Adrenergic receptors, particularly the β1 subtype for which prenalterol has selectivity, possess a specific binding pocket that accommodates the structural features of catecholamines and related compounds. nih.govlongdom.org The phenolic hydroxyl group of prenalterol is crucial for its interaction with the receptor. The sulfation of this group likely disrupts the key hydrogen bonding and other interactions necessary for high-affinity binding.

While direct binding studies on this compound are not extensively detailed in the available literature, the general principles of drug-receptor interactions suggest a markedly reduced affinity. For a drug to bind effectively, it must fit into the receptor's binding site and establish favorable interactions. longdom.org The bulky and charged nature of the sulfate group would likely prevent the ester from fitting properly into the binding pocket of the β1-adrenergic receptor, thereby decreasing its binding affinity.

Investigation of Intrinsic Activity and Functional Selectivity Changes Post-Sulfation

Prenalterol is characterized as a partial agonist at the β1-adrenergic receptor, meaning it produces a submaximal response compared to a full agonist like isoprenaline. wikipedia.orgnih.gov Its intrinsic sympathomimetic activity is reported to be around 60%. wikipedia.org The process of sulfate conjugation is generally associated with the inactivation of pharmacologically active compounds, converting them into more water-soluble metabolites that are more readily excreted. nih.govxenotech.com

Following sulfation, this compound is anticipated to have significantly diminished or no intrinsic activity. The structural modifications that reduce its binding affinity also prevent it from effectively activating the receptor to initiate a cellular response. longdom.org The functional selectivity of prenalterol, which is its preference for the β1-adrenergic receptor subtype, is also likely to be lost upon sulfation. nih.gov The altered chemical structure of the sulfate ester would not be expected to retain the specific interactions required for selective binding to β1-receptors over other adrenergic receptor subtypes.

Role of this compound as an Inactive Metabolite or Reservoir Form

The formation of this compound is primarily considered a detoxification and elimination pathway. nih.gov By converting prenalterol into a more polar and water-soluble compound, the body facilitates its removal, thereby terminating its pharmacological action. mdpi.com Salbutamol (B1663637), another β-agonist, is metabolized into its 4′-O-sulphate ester, which has negligible pharmacological activity. mdpi.com This supports the general understanding that sulfated metabolites of such drugs are inactive.

Influence of Genetic Polymorphisms in Sulfotransferases on this compound Formation and Metabolic Variability

The enzymes responsible for sulfate conjugation are the sulfotransferases (SULTs). nih.gov The human cytosolic SULTs are a superfamily of enzymes with several families and members, each exhibiting distinct but sometimes overlapping substrate specificities. nih.gov The metabolism of phenolic compounds like prenalterol is often mediated by the SULT1A subfamily, particularly SULT1A1 and SULT1A3. upgx.eu

Genetic polymorphisms in the genes encoding these SULT enzymes can lead to significant interindividual variability in the metabolism of their substrates. nih.gov Variations in the SULT genes can result in the expression of allozymes with altered enzymatic activity, stability, or substrate affinity. upgx.eunih.gov For example, single nucleotide polymorphisms (SNPs) in the SULT1A1 gene have been shown to affect the enzyme's activity and have been associated with varying responses to drugs and susceptibility to certain diseases. upgx.eu

While specific studies on the impact of SULT polymorphisms on prenalterol metabolism are limited, research on analogous compounds provides valuable insights. For instance, studies on the sulfation of salbutamol and phenylephrine (B352888) have demonstrated that different SULT1A3 allozymes exhibit significantly varied sulfating activities. nih.gov Similarly, research on racemic terbutaline (B1683087), a structural analogue of prenalterol, has shown a twofold preference for the sulfation of the (+)-enantiomer, indicating stereoselective metabolism by SULTs. researchgate.net It is therefore highly probable that genetic polymorphisms in SULTs would influence the rate and extent of this compound formation, contributing to individual differences in the pharmacokinetics and, potentially, the therapeutic response to prenalterol.

Preclinical and in Vitro Research Models for Prenalterol Sulfate Ester Studies

In Vitro Enzymatic Assays for Sulfotransferase Activity

In vitro enzymatic assays are fundamental in elucidating the specifics of prenalterol (B117765) sulfation. These assays typically involve isolated enzymes, allowing for a detailed examination of the kinetics and modulation of the sulfation reaction.

The kinetic properties of prenalterol sulfation are investigated using preparations of sulfotransferases (SULTs), which are the enzymes responsible for catalyzing the transfer of a sulfonate group to the drug. nih.gov These studies often employ cytosol preparations from tissues with high SULT activity, such as the liver, or recombinant human SULT isoforms to pinpoint the specific enzymes involved. researchgate.net

One key finding in the study of prenalterol metabolism is the stereoselective nature of its sulfation. Research has demonstrated a twofold preference for the sulfation of the (+)-enantiomer of prenalterol. researchgate.net While specific kinetic parameters (Km and Vmax) for prenalterol are not widely reported in the literature, data from its structural analogue, terbutaline (B1683087), offers valuable insights. For racemic terbutaline, the sulfation of both enantiomers occurs with the same apparent Michaelis constant (Km) value of 270 µM in human liver cytosol. researchgate.net The observed enantioselectivity in the extent of sulfation was attributed to a difference in the maximum velocity (Vmax) of the reaction for each enantiomer. researchgate.net This suggests that the affinity of the enzyme for both forms is similar, but the catalytic turnover rate is higher for the (+)-enantiomer. Given the structural similarities, it is plausible that a similar kinetic mechanism underlies the stereoselective sulfation of prenalterol.

Table 1: Kinetic Parameters of Sulfation for Prenalterol and its Analogue

| Compound | Enantiomer | Apparent Km (µM) | Apparent Vmax | Source |

|---|---|---|---|---|

| Prenalterol | Racemic | Data Not Reported | Data Not Reported | |

| (+)-enantiomer | Data Not Reported | Higher preference | researchgate.net | |

| (-)-enantiomer | Data Not Reported | Lower preference | researchgate.net | |

| Terbutaline | Racemic | 270 | Not specified | researchgate.net |

| (+)-enantiomer | 270 | Higher | researchgate.net | |

| (-)-enantiomer | 270 | Lower | researchgate.net |

This table has been populated with available data and indicates where specific values for Prenalterol have not been reported in the reviewed literature.

The activity of sulfotransferases can be modulated by various xenobiotics and endogenous compounds, which can have significant implications for drug metabolism. nih.gov Inhibition of SULTs can lead to altered bioavailability and clearance of substrate drugs like prenalterol. google.com A wide array of compounds, including certain drugs, dietary chemicals, and environmental pollutants, have been identified as inhibitors of SULT enzymes. nih.gov For instance, common non-steroidal anti-inflammatory drugs (NSAIDs), catechins found in tea, and environmental chemicals like pentachlorophenol (B1679276) can inhibit sulfotransferase activity. nih.gov

Metabolite Identification and Quantification in Preclinical Animal Models

Preclinical animal models are indispensable for understanding the in vivo fate of prenalterol, including the formation and disposition of its sulfate (B86663) ester. While numerous animal studies have investigated the primary pharmacodynamic effects of prenalterol researcher.liferesearchgate.netnih.govoup.com, detailed reports on the specific quantification of its sulfate metabolite are limited. It is established that prenalterol undergoes metabolism, and its oral bioavailability is partial, suggesting first-pass metabolism which would include sulfation. annualreviews.org

The analysis of biological samples (e.g., plasma, urine) from these animal models relies on advanced analytical techniques. Methods such as high-performance liquid chromatography (HPLC) and hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) are suitable for the separation, identification, and quantification of polar metabolites like sulfate conjugates. researchgate.netresearchgate.net For instance, a colorimetric method has been proposed for the determination of prenalterol hydrochloride in bulk and dosage forms, which involves chelation with copper (II) ions, demonstrating the types of analytical approaches that can be adapted for metabolite quantification. researchgate.net Although the presence of a sulfate conjugate of prenalterol is inferred from metabolic pathways of similar phenolic drugs like salbutamol (B1663637), which is metabolized to its 4'-O-sulphate ester mdpi.com, specific quantitative data for prenalterol sulfate ester in preclinical species remains an area for further research.

Mechanistic Investigations of this compound in Isolated Organ Preparations and Cell Cultures

The pharmacological activity of drug metabolites is a key aspect of drug development. For many phenolic compounds, sulfation is a detoxification pathway, resulting in a metabolite with significantly reduced or negligible pharmacological activity. mdpi.com This is because the addition of the bulky, negatively charged sulfate group can drastically alter the molecule's ability to bind to its target receptor.

In the case of prenalterol, a beta-1 adrenergic agonist chemsrc.comiiab.mewikipedia.org, its therapeutic effect is mediated by its interaction with beta-1 adrenoceptors. It is highly probable that the this compound is pharmacologically inactive. The sulfate conjugate of the structurally similar β2-agonist, salbutamol, possesses negligible pharmacologic activity. mdpi.com Mechanistic studies to confirm this would involve isolating the this compound and testing its activity in isolated organ preparations (e.g., isolated heart tissues to assess beta-1 agonist or antagonist effects) or in cell cultures expressing beta-1 adrenoceptors. researcher.lifenih.gov However, there is a lack of published research specifically detailing such mechanistic investigations for this compound, indicating that it is widely presumed to be an inactive metabolite.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Prenalterol |

| This compound |

| Terbutaline |

| Quercetin (B1663063) |

| 2,6-dichloro-4-nitrophenol (B181596) |

| Salbutamol |

Future Research Directions in Prenalterol Sulfate Ester Biology

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Sulfation Pathway Analysis

The application of "omics" technologies offers a powerful, systems-level approach to understanding the intricacies of drug metabolism. proventainternational.comnih.gov These high-throughput methods can generate vast amounts of data on genes, proteins, and metabolites, which, when integrated, can provide a holistic view of cellular processes. mdpi.complos.orgnih.gov For prenalterol (B117765) sulfate (B86663) ester, the integration of metabolomics and proteomics holds significant promise for a more complete analysis of its sulfation pathway.

Metabolomics can be employed to identify and quantify not only prenalterol and its primary sulfate conjugate but also a wider array of downstream and off-target metabolites. This can help to map the metabolic network influenced by prenalterol administration and its subsequent sulfation. Proteomics, on the other hand, can identify and quantify the expression levels of the specific sulfotransferase (SULT) enzymes responsible for the sulfation of prenalterol. xenotech.com Furthermore, proteomics can shed light on the expression of other proteins involved in the broader metabolic pathway, including transporters and other phase II enzymes.

By combining these omics datasets, researchers can build comprehensive models of the prenalterol sulfation pathway. plos.org This integrated approach can help to identify key enzymatic steps, potential bottlenecks in the metabolic process, and individual variations in metabolism due to genetic polymorphisms in SULT enzymes.

Table 1: Potential Omics-Based Approaches for Prenalterol Sulfate Ester Research

| Omics Technology | Application in this compound Research | Potential Insights |

| Metabolomics | Profiling of metabolites in biological samples (e.g., plasma, urine) following prenalterol administration. | Identification of novel metabolites, understanding the impact of sulfation on overall metabolic pathways. |

| Proteomics | Quantification of sulfotransferase (SULT) isozymes and other drug-metabolizing enzymes in relevant tissues (e.g., liver, intestine). | Identification of key enzymes responsible for prenalterol sulfation, understanding regulatory changes in enzyme expression. |

| Transcriptomics | Measurement of mRNA expression levels of SULTs and related genes. | Insights into the genetic regulation of the prenalterol sulfation pathway. |

Exploration of Cross-Talk between Sulfation and Other Drug Metabolism Pathways (e.g., Glucuronidation, Oxidation)

Future research should focus on elucidating the competitive or synergistic relationships between sulfation and other metabolic routes for prenalterol. For instance, UDP-glucuronosyltransferases (UGTs) are another major family of phase II enzymes that can conjugate xenobiotics. youtube.com Studies are needed to determine if prenalterol or its metabolites are substrates for UGTs and how this might affect the extent of sulfation. Similarly, phase I oxidative metabolism, typically mediated by cytochrome P450 (CYP) enzymes, could generate metabolites that are subsequently sulfated.

Understanding this interplay is critical for predicting potential drug-drug interactions. For example, co-administration of a drug that inhibits or induces a competing pathway could alter the plasma concentrations of prenalterol and its sulfate ester, potentially impacting efficacy and safety.

Novel Synthetic Strategies for this compound Reference Standards and Analogues

The availability of pure and well-characterized reference standards is a prerequisite for accurate bioanalytical method development and rigorous pharmacological studies. The chemical synthesis of sulfate esters can be challenging due to the lability of the sulfate group. researchgate.net Therefore, the development of novel and efficient synthetic strategies for this compound is a critical area of future research.

Recent advancements in synthetic organic chemistry offer promising avenues for the preparation of sulfate esters with high yield and purity. researchgate.net These strategies could be adapted for the synthesis of this compound, as well as isotopically labeled analogues. Isotopically labeled standards are invaluable for quantitative analysis by mass spectrometry.

Furthermore, the synthesis of a series of this compound analogues could be instrumental in structure-activity relationship (SAR) studies. These analogues could be used to probe the biological activity of the sulfate conjugate itself, for instance, by examining its affinity for adrenergic receptors or other potential targets.

Table 2: Synthetic Chemistry Approaches for this compound

| Synthetic Approach | Description | Application for this compound |

| Sulfur Trioxide Complexes | Use of reagents like sulfur trioxide-pyridine or sulfur trioxide-dimethylformamide for sulfation of hydroxyl groups. | A common and direct method for the synthesis of the reference standard. |

| Protected Sulfating Agents | Employment of protecting groups to control reactivity and improve yields. | Could offer a more controlled and higher-yielding synthesis. frontiersin.org |

| Enzymatic Synthesis | Use of isolated sulfotransferase enzymes for in vitro synthesis. | Can provide high regioselectivity and stereoselectivity. |

Development of Biosensors and Advanced Analytical Tools for In Situ Monitoring of Sulfation Processes

Real-time monitoring of metabolic processes within living cells or tissues can provide dynamic information that is often missed by conventional analytical techniques. The development of biosensors and other advanced analytical tools for the in situ monitoring of sulfation processes represents a frontier in drug metabolism research. mdpi.comnih.govresearchgate.net

Electrochemical biosensors, for example, could be designed to detect prenalterol or its sulfate ester with high sensitivity and selectivity. rsc.orgdntb.gov.ua Such sensors could potentially be used to monitor the kinetics of sulfation in real-time in cellular models or even in preclinical studies. Another exciting possibility is the use of advanced imaging techniques, such as mass spectrometry imaging, to visualize the spatial distribution of prenalterol and its sulfate metabolite within tissues.

These innovative tools would allow researchers to study the dynamics of prenalterol sulfation at a subcellular level, providing unprecedented insights into the local concentration of the metabolite and the activity of the sulfating enzymes.

常见问题

Q. What are the key chemical and pharmacological properties of prenalterol sulfate ester, and how are they methodologically validated?

this compound (C₁₂H₁₉NO₃S) is a β₁-adrenoceptor partial agonist with a molecular weight of 225.28 g/mol . Its pharmacological validation involves:

- Structural characterization : Techniques like nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm molecular structure and purity.

- Receptor selectivity profiling : Competitive binding assays using radiolabeled ligands (e.g., ³H-CGP 12177) in isolated tissues (e.g., rat atria for β₁, trachea for β₂ receptors) quantify receptor affinity (pKi values) .

- Functional activity : Dose-response curves in vitro (e.g., cAMP assays in cardiomyocytes) assess partial agonism vs. full agonists like isoproterenol .

Q. How does this compound’s selectivity for β₁-adrenoceptors influence experimental design in cardiovascular research?

Prenalterol’s β₁ selectivity necessitates careful model selection:

- In vitro models : Isolated rat atria or ventricular myocytes are used to study positive inotropic effects without confounding β₂ activation .

- Control for off-target effects : Co-administration of β₂ antagonists (e.g., ICI 118,551) ensures observed effects are β₁-specific .

- Species considerations : Verify receptor homology (e.g., human vs. rodent β₁-adrenoceptors) to extrapolate findings .

Advanced Research Questions

Q. How can researchers resolve contradictory data on prenalterol’s cAMP modulation in amylase secretion studies?

In rat parotid gland experiments, prenalterol induced amylase release without increasing cAMP, unlike noradrenaline . To address this paradox:

- Mechanistic dissection : Use phosphodiesterase inhibitors (e.g., IBMX) to rule out cAMP degradation.

- Alternative signaling pathways : Test calcium-dependent pathways (e.g., phospholipase C inhibitors) or ERK phosphorylation assays .

- Receptor heterodimerization : Investigate β₁/β₂ heterodimer formation via co-immunoprecipitation, which may alter signaling outcomes .

Q. What methodological considerations are critical when designing in vivo vs. in vitro studies to evaluate prenalterol’s partial agonism?

- In vivo models :

- Use telemetry in conscious animals to measure hemodynamic effects (heart rate, blood pressure) without anesthesia interference.

- Account for pharmacokinetic variables: Sulfate ester prodrug hydrolysis rates affect active metabolite bioavailability .

- In vitro models :

- Optimize tissue viability (e.g., oxygenated buffers for isolated organs) and validate partial agonism via Schild plot analysis .

- Standardize temperature (37°C) and stimulation frequency to mimic physiological conditions .

Q. How can researchers optimize dose-ranging studies for prenalterol to avoid ceiling effects in partial agonism models?

- Titration protocol : Start with subthreshold doses (e.g., 10⁻⁸ M) and incrementally increase (log increments) to identify EC₅₀ and maximal response (Emax) .

- Comparator agents : Include full agonists (isoproterenol) and antagonists (propranolol) to contextualize efficacy.

- Statistical modeling : Use nonlinear regression (e.g., GraphPad Prism) to fit dose-response data and compare Hill slopes between models .

Data Interpretation & Conflict Resolution

Q. What strategies validate prenalterol’s species-specific pharmacodynamics in translational research?

- Cross-species receptor expression : Quantify β₁-adrenoceptor density via radioligand binding in human vs. animal tissues.

- Functional genomics : CRISPR/Cas9-edited cell lines expressing human β₁ receptors assess prenalterol’s activity in a controlled system .

- Meta-analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) to identify interspecies response patterns .

Q. How should researchers address discrepancies between prenalterol’s in vitro potency and in vivo efficacy?

- Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Measure plasma/tissue concentrations via LC-MS/MS to correlate exposure with effect .

- Tissue penetration studies : Use autoradiography or fluorescent analogs to assess drug distribution in target organs (e.g., heart) .

- Pathophysiological context : Test efficacy in disease models (e.g., heart failure) where β₁ receptor density/sensitivity is altered .

Ethical & Reporting Standards

Q. What NIH guidelines apply to preclinical studies involving this compound?

- Animal welfare : Adhere to ARRIVE 2.0 guidelines for reporting sample size, randomization, and blinding in cardiovascular models .

- Data transparency : Deposit raw data (e.g., cAMP measurements, hemodynamic traces) in repositories like Figshare or Zenodo .

- Conflict of interest : Disclose funding sources (e.g., pharmaceutical partnerships) that may influence β-adrenoceptor research outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。